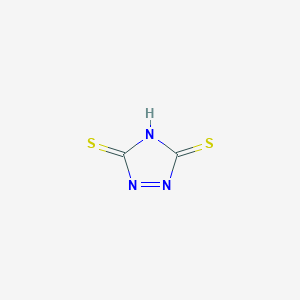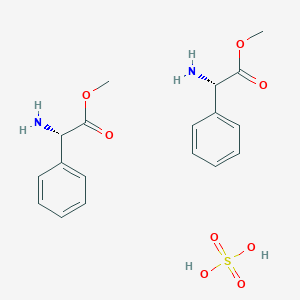
Methyl (S)-2-amino-2-phenylacetate hemisulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (S)-2-amino-2-phenylacetate hemisulfate is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its role as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The compound’s unique structure, featuring an amino group and a phenyl ring, contributes to its versatility in chemical reactions and its potential for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-2-phenylacetate hemisulfate typically involves the esterification of (S)-2-amino-2-phenylacetic acid with methanol in the presence of an acid catalyst. One common method employs trimethylchlorosilane and methanol at room temperature, which provides good yields and mild reaction conditions . The reaction can be represented as follows:
(S)-2-amino-2-phenylacetic acid+methanolTMSClMethyl (S)-2-amino-2-phenylacetate
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and consistent product quality. The use of microwave-assisted derivatization has also been explored to enhance the efficiency of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (S)-2-amino-2-phenylacetate hemisulfate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (S)-2-amino-2-phenylacetate hemisulfate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a building block for peptide synthesis.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of Methyl (S)-2-amino-2-phenylacetate hemisulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl ring can participate in π-π interactions, further stabilizing the compound’s binding to its target .
Vergleich Mit ähnlichen Verbindungen
Methyl (S)-2-amino-2-phenylacetate hemisulfate can be compared with other similar compounds, such as:
Methyl ®-2-amino-2-phenylacetate: The enantiomer of the compound, which may exhibit different biological activities.
Ethyl (S)-2-amino-2-phenylacetate: A similar ester with an ethyl group instead of a methyl group, which may have different reactivity and applications.
Methyl (S)-2-amino-3-phenylpropanoate:
The uniqueness of this compound lies in its specific chiral configuration and the presence of both an amino group and a phenyl ring, which contribute to its versatility in chemical reactions and its potential for various applications.
Eigenschaften
Molekularformel |
C18H24N2O8S |
|---|---|
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
methyl (2S)-2-amino-2-phenylacetate;sulfuric acid |
InChI |
InChI=1S/2C9H11NO2.H2O4S/c2*1-12-9(11)8(10)7-5-3-2-4-6-7;1-5(2,3)4/h2*2-6,8H,10H2,1H3;(H2,1,2,3,4)/t2*8-;/m00./s1 |
InChI-Schlüssel |
WNXGTZVBNOSLKD-QXGOIDDHSA-N |
Isomerische SMILES |
COC(=O)[C@H](C1=CC=CC=C1)N.COC(=O)[C@H](C1=CC=CC=C1)N.OS(=O)(=O)O |
Kanonische SMILES |
COC(=O)C(C1=CC=CC=C1)N.COC(=O)C(C1=CC=CC=C1)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


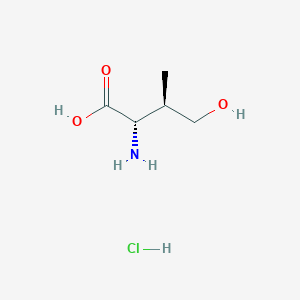

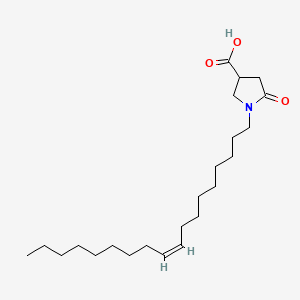


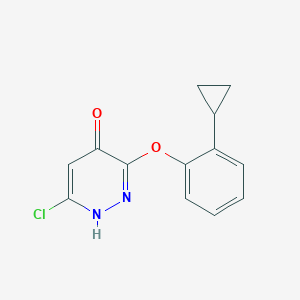
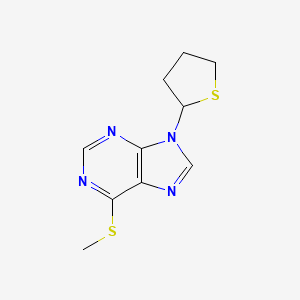
![13-hydroxy-10,16-bis(2-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12926682.png)



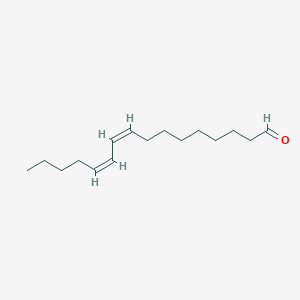
![N-[(4-Aminophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12926703.png)
